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molecular formula C15H11ClN2O2 B8564090 N-(6-oxo-5,6-dihydro-phenanthridin-2-yl)-chloroacetamide CAS No. 344458-29-3

N-(6-oxo-5,6-dihydro-phenanthridin-2-yl)-chloroacetamide

Cat. No. B8564090
M. Wt: 286.71 g/mol
InChI Key: HMDOHPGJNQMWJO-UHFFFAOYSA-N
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Patent
US06277990B1

Procedure details

To a suspension of HCl salt of 2-amino-6(5H)-phenanthridinone (3.4 g, 0.014 mol) in ethyl acetate (200 mL) was added saturated solution of sodium bicarbonate (200 mL), followed by addition of chloroacetyl chloride (5.6 mL, 0.07 mol). The reaction mixture was stirred at room temperature for 2 days. The solid that separated out was filtered and washed thoroughly with cold water. It was then dried under vacuum to give N-(6-oxo-5,6-dihydro-phenanthridin-2-yl)-chloroacetamide (3.35 gm, 85%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
5.6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:16]=[CH:15][C:14]2[NH:13][C:12](=[O:17])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=1.C(=O)(O)[O-].[Na+].[Cl:23][CH2:24][C:25](Cl)=[O:26]>C(OCC)(=O)C>[O:17]=[C:12]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]2[CH:4]=[C:3]([NH:2][C:25](=[O:26])[CH2:24][Cl:23])[CH:16]=[CH:15][C:14]=2[NH:13]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
3.4 g
Type
reactant
Smiles
NC1=CC=2C3=CC=CC=C3C(NC2C=C1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
5.6 mL
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid that separated out
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed thoroughly with cold water
CUSTOM
Type
CUSTOM
Details
It was then dried under vacuum

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
O=C1NC=2C=CC(=CC2C2=CC=CC=C12)NC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.35 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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